4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide
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Overview
Description
4-Acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with an acetyl group, a sulfonamide group, and a dimethylamino propyl chain. Its unique structure makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring. The acetyl group can be introduced through acetylation reactions, while the sulfonamide group can be added via sulfonation. The dimethylamino propyl chain is usually attached through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or antioxidant effects.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties can enhance the performance of products in different applications.
Mechanism of Action
The mechanism by which 4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The acetyl group and dimethylamino propyl chain contribute to the compound's overall biological activity by influencing its solubility, stability, and ability to cross cell membranes.
Comparison with Similar Compounds
4-Acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonic acid
N-[3-(dimethylamino)propyl]benzene-1-sulfonamide
4-Acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonic acid chloride
Uniqueness: 4-Acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to its similar compounds. Its acetyl group enhances its reactivity, while the sulfonamide group contributes to its biological activity.
Properties
IUPAC Name |
4-acetyl-N-[3-(dimethylamino)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-11(16)12-5-7-13(8-6-12)19(17,18)14-9-4-10-15(2)3/h5-8,14H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQIJPSRNXMUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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